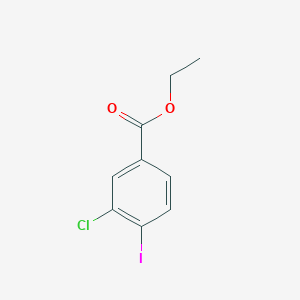

Ethyl 3-chloro-4-iodobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chloro-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClIO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHOSKBBZXBCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651708 | |

| Record name | Ethyl 3-chloro-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874831-02-4 | |

| Record name | Ethyl 3-chloro-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-chloro-4-iodobenzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-chloro-4-iodobenzoate, a key intermediate in the development of pharmaceuticals and other complex organic molecules. This document details a robust and well-established two-step synthetic pathway, commencing with the diazotization of 4-amino-3-chlorobenzoic acid followed by an in-situ iodination and subsequent Fischer esterification. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable halogenated aromatic compound.[1] Its structure, featuring both chloro and iodo substituents on a benzoic acid ethyl ester backbone, makes it a versatile building block in organic synthesis. The distinct reactivity of the carbon-iodine bond, particularly in palladium-catalyzed cross-coupling reactions, allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.[2][3] This guide focuses on a reliable and scalable synthetic route, breaking down the process into two primary stages: the formation of 3-chloro-4-iodobenzoic acid and its subsequent esterification.

Strategic Synthesis Pathway

Physicochemical Properties of Key Compounds

A thorough understanding of the properties of the materials involved is crucial for safe handling and optimal reaction outcomes.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| 4-Amino-3-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 2457-76-3 | Starting material; a substituted aniline. |

| 3-Chloro-4-iodobenzoic acid | C₇H₄ClIO₂ | 282.46 | 58123-72-1 | Intermediate product; a solid.[9][10] |

| This compound | C₉H₈ClIO₂ | 310.51 | 874831-02-4 | Final product; typically a solid.[11] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.

Step 1: Synthesis of 3-Chloro-4-iodobenzoic Acid via Diazotization-Iodination

This procedure utilizes an in-situ generation of nitrous acid for the diazotization of the starting amine, followed by the introduction of potassium iodide to displace the diazonium group.

Materials:

-

4-Amino-3-chlorobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Distilled Water

-

Ice

Protocol:

-

Preparation of the Amine Suspension: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-3-chlorobenzoic acid in a mixture of concentrated hydrochloric acid and water.

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt.[4]

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cold amine suspension. The rate of addition should be controlled to maintain the temperature below 5 °C. The formation of nitrous acid in situ reacts with the primary aromatic amine to form the diazonium salt.[12]

-

Iodination: In a separate beaker, dissolve potassium iodide in water. Slowly add the freshly prepared cold diazonium salt solution to the potassium iodide solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed as the diazonium group is replaced by iodine.[13]

-

Decomposition of Excess Nitrite: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure the complete reaction. Any excess nitrous acid can be quenched by the addition of a small amount of urea.

-

Workup: Add a solution of sodium thiosulfate to reduce any excess iodine to iodide, indicated by the disappearance of the dark iodine color.

-

Isolation and Purification: The solid precipitate of 3-chloro-4-iodobenzoic acid is collected by vacuum filtration. The crude product is then washed with cold water and can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Step 2: Fischer Esterification to this compound

The conversion of the carboxylic acid to its corresponding ethyl ester is achieved through Fischer esterification, an acid-catalyzed reaction with an excess of ethanol.[8][14][15]

Materials:

-

3-Chloro-4-iodobenzoic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate or Diethyl Ether

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-chloro-4-iodobenzoic acid in a large excess of absolute ethanol. The use of excess ethanol drives the equilibrium towards the formation of the ester.[8]

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.[15]

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or diethyl ether.

-

Washing: Wash the combined organic layers sequentially with water and brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure ester. A similar procedure for the synthesis of Ethyl-4-iodobenzoate involves Kugelrohr distillation for purification.[16]

Mechanistic Insights

A deeper understanding of the reaction mechanisms is essential for troubleshooting and optimization.

Diazotization and Iodination

The diazotization reaction begins with the formation of nitrous acid from sodium nitrite and a strong acid.[4] The nitrous acid then reacts with the primary aromatic amine to form an N-nitrosamine, which tautomerizes and subsequently loses water to form the diazonium salt. The displacement of the diazonium group with iodide does not typically require a copper catalyst, unlike other Sandmeyer reactions for chlorides and bromides.[13][17] The reaction is believed to proceed through a radical mechanism.[7]

Caption: Workflow for the synthesis of 3-Chloro-4-iodobenzoic acid.

Fischer Esterification

The Fischer esterification is an equilibrium-controlled, acid-catalyzed nucleophilic acyl substitution.[8] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[15] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Caption: Key steps in the Fischer Esterification mechanism.

Safety and Handling

-

Diazonium Salts: Arene diazonium salts can be explosive when isolated and dry. Therefore, they are typically generated in situ and used immediately in the subsequent reaction step.[4]

-

Acids: Concentrated acids such as hydrochloric and sulfuric acid are corrosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Organic Solvents: Organic solvents are flammable and should be handled with care, away from ignition sources.

Conclusion

The synthesis of this compound described in this guide represents a reliable and scalable method for producing this important synthetic intermediate. By understanding the underlying principles of the diazotization-iodination and Fischer esterification reactions, researchers can confidently execute this synthesis and adapt it for their specific needs. The versatility of this compound as a building block in cross-coupling reactions underscores its significance in modern organic synthesis and drug discovery.[1][3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. homework.study.com [homework.study.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 3-chloro-4-iodobenzoic acid | 58123-72-1 | ICA12372 [biosynth.com]

- 10. 3-Chloro-4-iodobenzoic acid | C7H4ClIO2 | CID 18953341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. Diazotisation [organic-chemistry.org]

- 13. Khan Academy [khanacademy.org]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. prepchem.com [prepchem.com]

- 17. Sandmeyer Reaction [organic-chemistry.org]

Ethyl 3-chloro-4-iodobenzoate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-chloro-4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive examination of this compound, a key bifunctional building block in modern organic synthesis. Its unique substitution pattern, featuring two distinct halogens on the aromatic ring, allows for selective and sequential functionalization, making it a valuable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. This document delves into its core physicochemical properties, spectroscopic signature, synthetic routes, and chemical reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Core Physicochemical & Structural Data

This compound is a halogenated aromatic ester that typically presents as a solid at room temperature.[1] The presence of both a chloro and an iodo substituent on the benzene ring, along with an ethyl ester group, provides multiple sites for chemical modification. The key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 874831-02-4 | [1][2][3] |

| Molecular Formula | C₉H₈ClIO₂ | [1][2] |

| Molecular Weight | 310.52 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | 38 - 40 °C | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCOC(=O)C1=CC=C(I)C(Cl)=C1 | [1] |

| InChI Key | MOHOSKBBZXBCTR-UHFFFAOYSA-N | [1] |

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and ethyl group protons.

-

Aromatic Protons: The three protons on the benzene ring will appear as complex multiplets or distinct doublets and doublets of doublets in the downfield region (typically δ 7.5-8.5 ppm). The proton ortho to the ester group will be the most deshielded.

-

Ethyl Protons: The ethyl ester will produce a characteristic quartet for the methylene protons (-OCH₂CH₃) around δ 4.4 ppm and a triplet for the methyl protons (-OCH₂CH₃) around δ 1.4 ppm, with a coupling constant (J) of approximately 7 Hz.[4]

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the ester will be the most downfield signal (around δ 165 ppm). The aromatic carbons will appear in the δ 120-140 ppm range, with the carbons directly attached to the halogens showing characteristic shifts. The methylene and methyl carbons of the ethyl group will appear upfield.

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). The molecular ion peak (M⁺) would be observed at m/z 310, with a smaller M+2 peak at m/z 312.

Synthesis of this compound

The most direct and common method for synthesizing ethyl esters of benzoic acids is the Fischer-Speier esterification. This reaction involves treating the parent carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The equilibrium is driven towards the product by using the alcohol as both a reactant and the solvent.

Proposed Synthetic Workflow: Fischer Esterification

Caption: Proposed experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-chloro-4-iodobenzoic acid (1.0 eq.), absolute ethanol (10-20 eq., serving as solvent), and a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq.).

-

Heating: Heat the reaction mixture to reflux and maintain for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the flask to room temperature. Reduce the volume of the solvent using a rotary evaporator.

-

Extraction: Dilute the residue with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or Kugelrohr distillation.[5]

Chemical Reactivity and Synthetic Applications

The primary utility of this compound in synthesis stems from the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This makes the iodo position the preferred site for oxidative addition to a low-valent metal catalyst, such as Palladium(0), enabling selective cross-coupling reactions.[6][7]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8][9] this compound is an excellent substrate, reacting selectively at the C-I bond.[7]

Causality of Experimental Choices:

-

Catalyst: A Palladium(0) source is required. Pd(PPh₃)₄ is often used as it is pre-activated. Alternatively, a Pd(II) source like Pd(OAc)₂ can be used with phosphine ligands, which is reduced in situ to the active Pd(0) species.[7][9]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid and facilitating the transfer of the organic group to the palladium center.[7][9]

-

Solvent: A mixed solvent system, often containing water (e.g., Dioxane/Water or Toluene/Ethanol/Water), is used to dissolve both the organic-soluble halide and the often water-soluble inorganic base.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).[10]

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.[10]

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the 4-aryl-3-chlorobenzoate product.[7]

Heck-Mizoroki Reaction

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[11][12] The reaction proceeds selectively at the C-I bond of this compound.[13] The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.[14] A base, typically an amine like triethylamine (Et₃N), is required to neutralize the hydrogen iodide formed during the cycle.[13]

Other Potential Reactions

-

Sonogashira Coupling: The C-I bond can readily participate in Sonogashira coupling with terminal alkynes to form aryl-alkyne structures.[15]

-

Buchwald-Hartwig Amination: This reaction could be used to form C-N bonds at the iodo position.

-

Sequential Couplings: A key application is the sequential functionalization. First, a coupling reaction is performed at the more reactive iodo position. The resulting product, which still contains the chloro substituent, can then undergo a second, often more forcing, coupling reaction at the chloro position, enabling the synthesis of complex, unsymmetrically substituted biaryl compounds.

Safety and Handling

This compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Hazard Statements:

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Handle in a well-ventilated area or a chemical fume hood.

-

Conclusion

This compound is a highly versatile and valuable intermediate for synthetic chemists. Its defining feature is the differential reactivity of the C-I and C-Cl bonds, which allows for selective, site-specific modifications through well-established palladium-catalyzed cross-coupling reactions. This predictable reactivity, combined with its straightforward synthesis, makes it an essential tool for constructing complex molecular architectures required for the discovery and development of new pharmaceuticals, agrochemicals, and functional materials.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | 874831-02-4 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Ethyl 4-chloro-2-iodobenzoate|1020174-06-4 [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.se [fishersci.se]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

A Technical Guide to Ethyl 3-chloro-4-iodobenzoate (CAS 874831-02-4): Synthesis, Properties, and Applications in Modern Organic Chemistry

Abstract: Ethyl 3-chloro-4-iodobenzoate is a trifunctional aromatic compound of significant interest to the pharmaceutical and fine chemical industries. Its unique substitution pattern, featuring an ethyl ester, a chloro group, and a highly reactive iodo group, makes it a strategic building block for the synthesis of complex molecular architectures. The differential reactivity of the two halogen substituents allows for selective, sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its physicochemical properties, a validated protocol for its synthesis via Fischer-Speier esterification, its critical applications in synthetic chemistry, and essential safety and handling information for laboratory use.

Core Physicochemical & Spectroscopic Profile

This compound is a solid at room temperature with a defined melting point.[1] Its identity is confirmed by its molecular formula, weight, and unique structural identifiers like InChI and SMILES. A comprehensive summary of its key properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 874831-02-4 | [1][2] |

| Molecular Formula | C₉H₈ClIO₂ | [1] |

| Molecular Weight | 310.52 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid | [1] |

| Melting Point | 38 to 40 °C | [1] |

| Canonical SMILES | CCOC(=O)C1=CC=C(I)C(Cl)=C1 | [1] |

| InChI Key | MOHOSKBBZXBCTR-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing Pathway

The most direct and industrially scalable synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-chloro-4-iodobenzoic acid. This acid precursor is commercially available, making this a highly practical route.[3][4]

Mechanistic Rationale: Fischer-Speier Esterification

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6] The mechanism hinges on the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (ethanol). The reaction is an equilibrium process. To drive the reaction toward the ester product, an excess of the alcohol reactant is used, in accordance with Le Chatelier's Principle.[5] Water, the byproduct, can be removed azeotropically in some setups, but using a large excess of ethanol is often sufficient for high conversion.[7]

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 3-chloro-4-iodobenzoic acid.

Materials:

-

3-chloro-4-iodobenzoic acid (1.0 eq)[3]

-

Absolute Ethanol (20 eq), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄, 0.2 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Diethyl ether or Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-iodobenzoic acid (1.0 eq) and absolute ethanol (20 eq).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.2 eq) to the mixture.

-

Reaction Execution: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[5]

-

Quenching and Neutralization: After cooling the reaction mixture to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst; caution: CO₂ evolution), and finally with brine.[8]

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to afford pure this compound.

Strategic Applications in Cross-Coupling Reactions

This compound is an exemplary building block for complex molecule synthesis due to its distinct reactive sites. The true synthetic power of this molecule lies in the differential reactivity of its C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions.[9] The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, allowing for facile oxidative addition to a Pd(0) catalyst. This enables the selective functionalization at the C4 position while leaving the C3 chloro-substituent intact for a potential subsequent transformation.

Mechanistic Rationale: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[9][10] The reaction couples an organohalide with an organoboron species. With this compound, the catalytic cycle preferentially activates the C-I bond. The reaction typically involves a Pd(0) catalyst, a base (like K₂CO₃ or K₃PO₄) to activate the boronic acid, and a suitable solvent system.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize an Ethyl 3-chloro-4-arylbenzoate derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine (PPh₃) or other suitable ligand (0.04 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Toluene/Water or Dioxane/Water (e.g., 4:1 mixture), degassed

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).

-

Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water) via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.[9]

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Ethyl 3-chloro-4-arylbenzoate.

Safety, Handling, and Storage

This compound is classified as an irritant and requires careful handling to minimize exposure.

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Avoid breathing dust, fumes, or vapors.[1]

-

Wash hands thoroughly after handling.[1]

-

Avoid contact with skin and eyes.[12]

-

-

Storage:

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its trifunctional nature. The ability to perform selective cross-coupling at the C-I position makes it an indispensable tool for medicinal chemists and drug development professionals. The synthetic route via Fischer-Speier esterification is robust and scalable. By understanding its reactivity, properties, and handling requirements, researchers can effectively leverage this compound to construct novel and complex molecular entities, accelerating the discovery of new therapeutic agents and advanced materials.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | 874831-02-4 [sigmaaldrich.com]

- 3. 3-chloro-4-iodobenzoic acid | 58123-72-1 | ICA12372 [biosynth.com]

- 4. 3-Chloro-4-iodobenzoic acid | C7H4ClIO2 | CID 18953341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. iajpr.com [iajpr.com]

- 7. US20180086689A1 - Esterification process - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 3-chloro-4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-chloro-4-iodobenzoate is a halogenated aromatic ester of significant interest in organic synthesis, particularly as a building block in the development of novel pharmaceutical compounds and functional materials. Its trifunctional nature, possessing an ethyl ester, a chlorine atom, and an iodine atom on the benzene ring, offers multiple reactive sites for a variety of chemical transformations. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the key physical characteristics of this compound, complete with experimental protocols for their determination and an analysis of the underlying principles.

Core Physicochemical Properties

The physical properties of a molecule are a direct manifestation of its structure. For this compound, the presence of heavy halogen atoms and a polar ester group in a rigid aromatic system dictates its physical state, melting and boiling points, and solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClIO₂ | [1] |

| Molecular Weight | 310.52 g/mol | |

| CAS Number | 874831-02-4 | |

| Appearance | Solid | [1] |

| Melting Point | 38-40 °C | [1] |

| Boiling Point | Predicted: ~320-340 °C at 760 mmHg | N/A |

| Density | Predicted: ~1.8-1.9 g/cm³ | N/A |

| Solubility | Insoluble in water; Soluble in common organic solvents such as ethanol, diethyl ether, and dichloromethane. | N/A |

Melting Point: A Gateway to Purity and Intermolecular Forces

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the observed melting point range of 38-40 °C is characteristic of a low-melting organic solid.[1] This relatively low melting point, despite the high molecular weight, suggests that the intermolecular forces in the crystal lattice, while significant, are not exceptionally strong. The dominant intermolecular interactions are dipole-dipole forces arising from the polar C-Cl, C-I, and ester functionalities, as well as van der Waals forces.

The determination of the melting point is a fundamental technique in chemical analysis. The capillary method is a widely accepted and straightforward approach.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an integrated digital thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be employed to approach the expected melting point, followed by a slower rate of 1-2 °C per minute near the melting range to ensure thermal equilibrium.

-

Observation: The temperatures at which the first droplet of liquid appears (the onset of melting) and at which the last solid crystal disappears (the completion of melting) are recorded as the melting point range.

Causality Behind Experimental Choices:

-

Fine Powder: Grinding the sample into a fine powder ensures uniform heat transfer throughout the sample.

-

Small Sample Size: A small sample size minimizes thermal gradients within the sample, leading to a sharper, more accurate melting point range.

-

Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block and the sample to remain in equilibrium, preventing an overestimation of the melting point.

References

An In-Depth Technical Guide to Ethyl 3-chloro-4-iodobenzoate: Structure, Properties, and Synthetic Applications

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-chloro-4-iodobenzoate, a key halogenated building block in modern organic synthesis. We will delve into its core molecular characteristics, outline a robust synthetic protocol with mechanistic justifications, explore its chemical reactivity, and provide a predictive analysis of its spectroscopic signature for validation purposes.

Part 1: Molecular Identity and Physicochemical Properties

This compound is a polysubstituted aromatic ester. Its structure is defined by a benzene ring functionalized with an ethyl ester group, a chlorine atom, and an iodine atom at positions 1, 3, and 4, respectively. This specific arrangement of electron-withdrawing halogens and an ester group dictates its chemical behavior and utility as a synthetic intermediate.

Molecular Structure

The spatial and electronic arrangement of the functional groups is critical. The iodine atom, being large and polarizable, is an excellent leaving group in metal-catalyzed cross-coupling reactions. The chlorine atom and the ethyl carboxylate group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but provides specific regiochemical direction and electronic properties to the molecule.

Caption: 2D representation of this compound.

Key Identifiers and Properties

The fundamental properties and identifiers of this compound are summarized below for quick reference. These data are essential for procurement, safety assessment, and experimental design.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 874831-02-4 | [1][2] |

| Molecular Formula | C₉H₈ClIO₂ | [1] |

| Molecular Weight | 310.52 g/mol | [1][2][3] |

| Appearance | Solid | [1] |

| Melting Point | 38 to 40 °C | [1] |

| Canonical SMILES | CCOC(=O)C1=CC=C(I)C(Cl)=C1 | [1] |

| InChI Key | MOHOSKBBZXBCTR-UHFFFAOYSA-N | [1] |

Part 2: Synthesis and Reactivity

Rationale for Synthetic Strategy

The synthesis of this compound is most reliably achieved through the esterification of its corresponding carboxylic acid, 3-chloro-4-iodobenzoic acid. The Fischer-Speier esterification is a classic, robust, and scalable method for this transformation.[4] The causality behind this choice is twofold: the starting materials (the carboxylic acid, ethanol) are readily accessible, and the reaction proceeds with high efficiency under simple acid catalysis. The mechanism relies on the acid-catalyzed activation of the carboxylic acid carbonyl group, rendering it susceptible to nucleophilic attack by ethanol. The use of excess ethanol is a critical experimental choice, as it serves as both the reactant and the solvent, driving the reaction equilibrium toward the product side according to Le Chatelier's principle.

Experimental Protocol: Synthesis via Fischer-Speier Esterification

This protocol describes a self-validating system where reaction completion can be monitored, and the product can be isolated with high purity.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-iodobenzoic acid (1.0 eq).

-

Add absolute ethanol (20 eq) to the flask. The large excess serves to drive the equilibrium.

-

Slowly and carefully, add concentrated sulfuric acid (0.2 eq) as the catalyst while stirring. The acid protonates the carbonyl oxygen, activating the substrate.

-

-

Reaction Execution:

-

Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the solvent using a rotary evaporator to remove excess ethanol.

-

Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the sulfuric acid and remove any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

If necessary, purify the crude ester by silica gel column chromatography to obtain this compound as a pure solid.

-

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The synthetic value of this compound stems from the reactivity of its functional groups, making it a versatile building block in drug discovery.

-

Carbon-Iodine Bond: This is the most reactive site for constructing complex molecules. The iodine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Negishi couplings.[5] This enables the facile formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern medicinal chemistry for assembling novel molecular scaffolds.[6]

-

Ester Group: The ethyl ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the carboxylic acid under basic or acidic conditions, or it can be converted to amides by reacting with amines (ammonolysis). This allows for further diversification of the molecular structure.

-

Aromatic Ring: The combined deactivating effect of the halogens and the ester group makes further electrophilic aromatic substitution challenging but directs any potential incoming electrophiles to the C-5 position.

Part 3: Spectroscopic Characterization (A Predictive Analysis)

Structure confirmation and purity assessment are non-negotiable in research and development. While a definitive spectrum must be obtained experimentally, a predictive analysis based on established principles provides a powerful validation tool.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons. The chemical shifts are influenced by the electronic environment created by the substituents.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1 | Doublet (d) | 1H | Ar-H (ortho to -COOEt) | Deshielded by the adjacent ester and para to the iodine. |

| ~7.9 | Doublet of Doublets (dd) | 1H | Ar-H (ortho to -Cl) | Influenced by both adjacent halogens. |

| ~7.6 | Doublet (d) | 1H | Ar-H (ortho to -I) | Influenced by the adjacent iodine and meta to the ester. |

| ~4.40 | Quartet (q) | 2H | -OCH₂ CH₃ | Standard chemical shift for an ethyl ester methylene group. |

| ~1.41 | Triplet (t) | 3H | -OCH₂CH₃ | Standard chemical shift for an ethyl ester methyl group. |

Note: Predictions are based on analogous structures like Ethyl 4-iodobenzoate and standard substituent effects.[7]

Mass Spectrometry

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 310.5 .

-

Isotopic Pattern: The presence of chlorine provides a definitive isotopic signature. Two major peaks for the molecular ion will be observed: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M⁺+2). This 3:1 ratio is a key diagnostic feature for a monochlorinated compound.

Part 4: Safety and Handling

Proper handling is essential for laboratory safety. This compound is classified as an irritant.

-

Hazard Identification: GHS07 - Harmful/Irritant.[1] Causes skin irritation (H315).[1] May cause respiratory irritation.

-

Handling Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid breathing dust, fumes, or vapors.[1] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10]

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 310.52 g/mol . Its true value lies not just in its static properties but in its designed reactivity, particularly the C-I bond's suitability for cross-coupling reactions. This makes it a high-value intermediate for constructing complex molecular architectures, positioning it as a critical tool for professionals in drug discovery and materials science. The synthetic and analytical protocols detailed in this guide provide a robust framework for its effective use and validation in a research setting.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. Ethyl 4-iodobenzoate - Safety Data Sheet [chemicalbook.com]

A Spectroscopic Guide to Ethyl 3-chloro-4-iodobenzoate: Unveiling Molecular Structure through NMR, IR, and MS Analysis

This technical guide provides a comprehensive analysis of the spectral data for Ethyl 3-chloro-4-iodobenzoate, a halogenated aromatic compound with applications in organic synthesis and drug discovery. Understanding the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and the prediction of its chemical behavior. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, framed within the context of established spectroscopic principles and supported by comparative data from analogous structures.

Molecular Structure and Spectroscopic Overview

This compound (C₉H₈ClIO₂) possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint.[1] The presence of an ethyl ester group, a chlorine atom, and an iodine atom governs the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides valuable information about the electronic environment of hydrogen atoms within a molecule. For this compound, we can predict the chemical shifts and coupling patterns based on the anisotropic effects of the aromatic ring and the inductive effects of the substituents.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum, typically recorded in deuterated chloroform (CDCl₃), would exhibit signals corresponding to the aromatic protons and the protons of the ethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Doublet (d) | 1H | Ar-H (ortho to -COOEt) |

| ~7.9 | Doublet of doublets (dd) | 1H | Ar-H (para to -I) |

| ~7.5 | Doublet (d) | 1H | Ar-H (ortho to -I) |

| 4.41 | Quartet (q) | 2H | -OCH₂ CH₃ |

| 1.41 | Triplet (t) | 3H | -OCH₂CH₃ |

This predicted data is based on the analysis of similar compounds such as Ethyl benzoate and its halogenated derivatives.[2][3]

Interpretation and Rationale

The aromatic region of the spectrum is anticipated to show three distinct signals due to the trisubstituted benzene ring. The proton ortho to the electron-withdrawing ester group is expected to be the most deshielded, appearing at the lowest field (~8.1 ppm). The other two aromatic protons will exhibit chemical shifts influenced by the combined effects of the chloro and iodo substituents.

The ethyl group will present a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with each other. The quartet arises from the coupling of the methylene protons with the three equivalent methyl protons, and the triplet is due to coupling with the two equivalent methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 2.0 s

-

Pulse width: 90°

-

Acquisition time: 4.0 s

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (¹³C NMR) spectroscopy provides insight into the carbon framework of a molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C =O (Ester) |

| ~140 | Ar-C -I |

| ~138 | Ar-C -Cl |

| ~132 | Ar-C H |

| ~131 | Ar-C -COOEt |

| ~130 | Ar-C H |

| ~128 | Ar-C H |

| ~62 | -OCH₂ CH₃ |

| ~14 | -OCH₂CH₃ |

This predicted data is extrapolated from known values for substituted ethyl benzoates.[3][4][5]

Interpretation and Rationale

The carbonyl carbon of the ester group is expected to have the largest chemical shift, typically appearing around 165 ppm. The aromatic carbons will have distinct chemical shifts based on their substituents. The carbon atom bonded to the iodine atom will be significantly influenced by the heavy atom effect, while the carbon attached to the chlorine will also show a characteristic downfield shift. The remaining aromatic carbons will have shifts determined by their position relative to the substituents. The two carbons of the ethyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1725 | Strong | C=O Stretch (Ester) |

| ~1600, ~1475 | Medium-Weak | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~1100 | Strong | C-O Stretch (Ester) |

| ~850 | Strong | C-Cl Stretch |

| ~680 | Medium | C-I Stretch |

The characteristic absorption frequencies are based on established IR correlation tables and data for similar aromatic esters.[6][7][8]

Interpretation and Rationale

The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band around 1725 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ester functional group. The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-plane stretching vibrations in the 1600-1475 cm⁻¹ region. The C-O stretching vibrations of the ester group will give rise to two strong bands in the 1300-1000 cm⁻¹ region. The carbon-halogen stretches are expected at lower wavenumbers, with the C-Cl stretch around 850 cm⁻¹ and the C-I stretch appearing at an even lower frequency, around 680 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of solid this compound onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of absorbance or transmittance.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.

Predicted Mass Spectrum Fragments

| m/z | Ion |

| 310/312 | [M]⁺ (Molecular Ion) |

| 281/283 | [M - C₂H₅]⁺ |

| 265/267 | [M - OC₂H₅]⁺ |

| 183/185 | [M - I - C₂H₅O]⁺ |

| 155/157 | [M - I - C₂H₅O - CO]⁺ |

| 127 | [I]⁺ |

The molecular weight of this compound is 310.52 g/mol .[1] The fragmentation pattern is predicted based on the stability of carbocations and the known fragmentation of aromatic esters and halogenated compounds.[9]

Interpretation and Rationale

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 310. The presence of chlorine will result in an [M+2]⁺ peak at m/z 312 with an intensity of approximately one-third that of the molecular ion peak, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

Common fragmentation pathways for ethyl esters include the loss of the ethoxy radical (•OC₂H₅) to give a benzoyl cation and the loss of an ethyl radical (•C₂H₅) followed by the loss of carbon monoxide. The presence of the halogen atoms provides additional fragmentation routes, including the loss of an iodine radical.

Visualizing the Molecular Structure and Analytical Workflow

To better illustrate the relationships between the different protons in the molecule and the overall analytical process, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic application of NMR, IR, and MS techniques, allows for its unequivocal structural determination. The predicted spectral data and fragmentation patterns outlined in this guide serve as a valuable reference for researchers working with this compound, ensuring its correct identification and facilitating its use in further scientific endeavors. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data, promoting reproducibility and accuracy in the laboratory.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. ETHYL 3-IODOBENZOATE(58313-23-8) 13C NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Ethyl-4-chlorobenzoate [webbook.nist.gov]

- 8. Ethyl 4-iodobenzoate [webbook.nist.gov]

- 9. Ethyl 4-iodobenzoate | C9H9IO2 | CID 142891 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Ethyl 3-chloro-4-iodobenzoate for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of Ethyl 3-chloro-4-iodobenzoate, a versatile halogenated aromatic compound with significant applications in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document will delve into its synthesis, key chemical properties, and its utility as a building block in modern synthetic chemistry, with a focus on its application in drug discovery.

Physicochemical Properties and Specifications

This compound is a solid at room temperature with a melting point in the range of 38 to 40°C.[1] Its molecular formula is C₉H₈ClIO₂, corresponding to a molecular weight of 310.52 g/mol . The presence of both chloro and iodo substituents on the benzene ring, along with the ethyl ester functionality, makes it a valuable and versatile intermediate for a variety of chemical transformations.

| Property | Value |

| CAS Number | 874831-02-4 |

| Molecular Formula | C₉H₈ClIO₂ |

| Molecular Weight | 310.52 g/mol |

| Appearance | Solid |

| Melting Point | 38-40 °C[1] |

| Purity | Typically ≥95% |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 3-chloro-4-iodobenzoic acid. This precursor can be synthesized from commercially available starting materials.

Synthesis of 3-chloro-4-iodobenzoic acid

Esterification of 3-chloro-4-iodobenzoic acid

The most common and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of 3-chloro-4-iodobenzoic acid.[2][3] This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-4-iodobenzoic acid (1.0 eq.).

-

Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 eq.).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a versatile building block in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds allows for selective and sequential functionalization, a key strategy in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4] The ethyl ester group also provides a handle for further modifications, such as hydrolysis to the carboxylic acid or conversion to amides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl structures, which are prevalent in many pharmaceuticals.[4][5] this compound is an excellent substrate for this reaction, with the highly reactive C-I bond readily undergoing oxidative addition to the palladium catalyst.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Add a degassed solvent (e.g., toluene, dioxane) and an aqueous solution of a base (e.g., 2M K₂CO₃).

-

Reaction: Heat the mixture with vigorous stirring at a temperature typically ranging from 80-110°C. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, and perform an aqueous work-up. The organic layer is then dried and concentrated, and the product is purified by column chromatography.

The resulting biaryl compounds are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors.[6]

Heck Reaction

The Heck reaction is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of C-C bonds between an aryl halide and an alkene. This reaction is instrumental in synthesizing substituted alkenes, which are important structural motifs in many biologically active molecules.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is highly valuable for the synthesis of arylalkynes, which are precursors to a wide range of heterocyclic compounds and are found in numerous natural products and pharmaceuticals.

Commercial Availability

This compound is available from a number of commercial suppliers, catering to both research and development as well as larger-scale manufacturing needs. When selecting a supplier, it is crucial to consider not only the price but also the purity of the compound, as impurities can significantly impact the outcome of sensitive cross-coupling reactions.

| Supplier | Purity | Pack Sizes |

| Fluorochem | ≥95%[1] | Inquire |

| Sigma-Aldrich | Inquire | Inquire |

| ChemScene | Inquire | Inquire[7] |

| Apollo Scientific | 99% | 1g, 5g, 25g, 100g |

| CymitQuimica | 99% | 1g, 5g, 25g, 100g[8] |

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique substitution pattern allows for selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions, providing access to complex molecular scaffolds. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in the development of novel therapeutic agents.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

starting material for Ethyl 3-chloro-4-iodobenzoate synthesis

An In-depth Technical Guide to the Synthesis of Ethyl 3-chloro-4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound of significant interest in modern organic synthesis. Its utility stems from the orthogonal reactivity of its substituents: the ethyl ester provides a handle for derivatization (e.g., hydrolysis or amidation), while the chloro and iodo groups offer distinct sites for metal-catalyzed cross-coupling reactions. The carbon-iodine bond, being more reactive than the carbon-chlorine bond, allows for selective functionalization in reactions like Suzuki, Heck, and Sonogashira couplings, making this molecule a versatile building block in the synthesis of complex pharmaceutical intermediates and advanced materials.[1][2][3] This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, focusing on the selection of an optimal starting material and detailing the mechanistic and practical aspects of the core chemical transformations.

Strategic Analysis: Starting Material and Synthetic Pathway

A robust synthetic strategy begins with an efficient retrosynthetic analysis to identify a commercially available and cost-effective starting material. The target molecule, this compound, can be logically disconnected at the ester and carbon-iodine bonds.

Caption: Retrosynthetic analysis of this compound.

This analysis points to 3-chloro-4-aminobenzoic acid as an ideal starting material. This compound is readily available commercially and possesses the required chloro-substituted benzene ring and a carboxylic acid group. The amino group is a perfect precursor for the introduction of iodine via the well-established Sandmeyer reaction.[4][5]

The forward synthesis, therefore, comprises two principal stages:

-

Diazotization and Iodination: Conversion of the aromatic amino group of 3-chloro-4-aminobenzoic acid into a diazonium salt, which is subsequently displaced by iodide.

-

Esterification: Conversion of the carboxylic acid moiety of the resulting 3-chloro-4-iodobenzoic acid into an ethyl ester.

This sequence is generally preferred over the reverse order (esterification followed by iodination) as the Sandmeyer reaction conditions are often harsh and could potentially hydrolyze a pre-existing ester group.

Part 1: Synthesis of 3-chloro-4-iodobenzoic acid via Sandmeyer Reaction

Mechanism and Experimental Rationale

The reaction proceeds in two steps:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), to form a stable aryldiazonium salt. The reaction is performed at low temperatures (0–5 °C) to prevent the premature decomposition of the diazonium salt.

-

Iodide Displacement: The diazonium group (N₂⁺) is an excellent leaving group (releasing N₂ gas). The introduction of an iodide source, typically potassium iodide (KI), leads to the displacement of the diazonium group. While classic Sandmeyer reactions for chlorination or bromination require a copper(I) salt catalyst, iodination can often proceed effectively without it, as the iodide ion itself is a sufficiently strong nucleophile to initiate the substitution.[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. homework.study.com [homework.study.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Solved Part A: Sandmeyer Reaction: Synthesis of | Chegg.com [chegg.com]

A Technical Guide to Ethyl 3-chloro-4-iodobenzoate: Synthesis, Properties, and Strategic Applications in Sequential Cross-Coupling

Executive Summary

Ethyl 3-chloro-4-iodobenzoate is a strategically important synthetic intermediate, primarily utilized by researchers in medicinal chemistry and materials science. Its value is derived from the differentially reactive carbon-halogen bonds on the aromatic ring—the carbon-iodine bond and the carbon-chlorine bond. This structural feature permits selective, sequential functionalization, most notably through palladium-catalyzed cross-coupling reactions. The C-I bond can be selectively addressed under conditions that leave the more robust C-Cl bond intact for subsequent transformations. This guide provides an in-depth analysis of its physicochemical properties, a robust protocol for its synthesis via Fischer esterification, predictive spectroscopic data for its characterization, and a discussion of its primary application in staged synthetic strategies.

Compound Identification and Physicochemical Properties

A precise understanding of the compound's fundamental properties is critical for its effective use in experimental design. This compound is a solid at room temperature with key identifiers and properties summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 874831-02-4[1] |

| Molecular Formula | C₉H₈ClIO₂[1] |

| Molecular Weight | 310.52 g/mol [1] |

| Canonical SMILES | CCOC(=O)C1=CC=C(I)C(Cl)=C1[1] |

| InChI Key | MOHOSKBBZXBCTR-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid | --INVALID-LINK--[1] |

| Melting Point | 38 to 40 °C | --INVALID-LINK--[1] |

| Solubility | Soluble in common organic solvents (e.g., ether, ethanol); low water solubility is expected. | Inferred from structure |

Caption: 2D Structure of this compound.

Synthesis and Purification

Synthetic Rationale: Fischer-Speier Esterification

The most direct and reliable method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-chloro-4-iodobenzoic acid. This reaction involves treating the carboxylic acid with an excess of ethanol, which acts as both reagent and solvent, in the presence of a strong acid catalyst like concentrated sulfuric acid. The use of excess ethanol drives the reaction equilibrium toward the formation of the ethyl ester product.[2]

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-chloro-4-iodobenzoic acid.

Materials:

-

3-chloro-4-iodobenzoic acid

-

Absolute ethanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 3-chloro-4-iodobenzoic acid (1.0 eq).

-

Reagent Addition: Add absolute ethanol (approx. 10-15 mL per gram of carboxylic acid). The large excess serves to drive the equilibrium.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid dropwise (approx. 0.1 eq). The addition is exothermic.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).

-

Quenching and Workup: Cool the reaction mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with:

-

Water (2 x 30 mL)

-

Saturated NaHCO₃ solution (2 x 30 mL, or until effervescence ceases) to neutralize the acid catalyst.

-

Brine (1 x 30 mL) to remove residual water.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude oil/solid by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure this compound.

Visualization of Synthetic Workflow

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization (Predicted)

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.10 | d | 1H | Ar-H (C2-H) | Deshielded by adjacent ester and Cl. |

| ~7.85 | dd | 1H | Ar-H (C6-H) | Ortho-coupled to C5-H, meta-coupled to C2-H. |

| ~7.60 | d | 1H | Ar-H (C5-H) | Ortho-coupled to C6-H. |

| 4.40 | q | 2H | -OCH₂ CH₃ | Standard ethyl ester quartet. |

| 1.41 | t | 3H | -OCH₂CH₃ | Standard ethyl ester triplet. |

Predicted ¹³C NMR (100 MHz, CDCl₃): Nine distinct signals are expected. Key shifts would include the carbonyl carbon (~165 ppm), aromatic carbons attached to iodine (~95 ppm) and chlorine (~135 ppm), and the ethyl group carbons (~62 and ~14 ppm).

Mass Spectrometry: The mass spectrum would show a molecular ion (M⁺) peak at m/z 310. The presence of chlorine would result in a characteristic M+2 peak at m/z 312 with an intensity approximately one-third that of the M⁺ peak.

Strategic Applications in Synthesis

The Principle of Sequential Cross-Coupling

The primary utility of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions.[5] The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bond, making it far more susceptible to oxidative addition by a Pd(0) catalyst. This reactivity difference allows for the selective functionalization at the C4 position (iodine) while leaving the C3 position (chlorine) available for a subsequent, often more forcing, cross-coupling reaction. This strategy is invaluable for the convergent synthesis of complex, multi-substituted aromatic compounds, which are common scaffolds in pharmaceutical agents.[6]

Representative Workflow: Sonogashira Coupling

A Sonogashira coupling is a classic example where this selectivity is exploited to form a C-C triple bond.

Objective: To selectively couple a terminal alkyne at the C-I bond of this compound.

Protocol Outline:

-

Setup: A reaction vessel is charged with this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., Argon) to remove oxygen, which can deactivate the catalyst.

-

Reagent Addition: Anhydrous, degassed solvent (e.g., THF or DMF), a terminal alkyne (1.1-1.5 eq), and a base (e.g., triethylamine or diisopropylethylamine, >2.0 eq) are added.

-

Reaction: The mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Workup & Purification: The reaction is worked up via filtration, extraction, and purified by column chromatography to yield the ethyl 3-chloro-4-(alkynyl)benzoate product, which retains the chlorine atom for further chemistry.

Visualization of Selective Functionalization

Caption: Sequential cross-coupling strategy using this compound.

Safety and Handling

Proper handling of this compound is necessary to ensure laboratory safety. The primary hazards are related to irritation.

Table 4: GHS Hazard Information

| Category | Information |

| Pictogram | GHS07: Harmful/Irritant |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.

-

Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than a simple halogenated aromatic; it is a sophisticated building block designed for controlled, stepwise molecular construction. Its value for researchers and drug development professionals is rooted in the predictable and selective reactivity of its carbon-halogen bonds. By enabling sequential cross-coupling reactions, it provides an efficient and powerful route to complex molecular architectures that are foundational to the discovery of new medicines and materials.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. Ethyl 4-iodobenzoate(51934-41-9) 1H NMR spectrum [chemicalbook.com]

- 4. ETHYL 3-IODOBENZOATE(58313-23-8) 1H NMR [m.chemicalbook.com]

- 5. Ethyl 4-chloro-2-iodobenzoate|1020174-06-4 [benchchem.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Utility of Ethyl 3-chloro-4-iodobenzoate in Chemoselective Suzuki-Miyaura Cross-Coupling Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecular Architectures

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the construction of biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1][2] Ethyl 3-chloro-4-iodobenzoate has emerged as a highly valuable and versatile building block in this context. Its di-halogenated structure, featuring both a chloro and an iodo substituent on the benzoate ring, presents a unique opportunity for selective, sequential cross-coupling reactions. This allows for the controlled and stepwise introduction of different aryl or vinyl groups, paving the way for the efficient synthesis of complex, multi-substituted aromatic compounds.

This guide provides a comprehensive overview of the application of this compound in Suzuki-Miyaura coupling reactions. We will delve into the principles of chemoselectivity that govern its reactivity, present detailed experimental protocols for selective mono-arylation, and discuss the critical parameters that ensure high-yield and high-purity outcomes.

Understanding the Chemoselectivity: The Reactivity Hierarchy of Aryl Halides

The successful application of this compound in selective synthesis hinges on the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in the oxidative addition step of the Suzuki-Miyaura catalytic cycle.[2] This step is often the rate-determining phase of the reaction.[1] The generally accepted order of reactivity for aryl halides is:

C-I > C-Br > C-OTf > C-Cl [2]